molecular formula C33H35N5O5S B2560100 N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-06-6

N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2560100
CAS No.: 689759-06-6
M. Wt: 613.73
InChI Key: TVOXLRRZJTXCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C33H35N5O5S and its molecular weight is 613.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butan-2-yl-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O5S/c1-3-22(2)34-30(39)20-44-33-35-27-18-29-28(42-21-43-29)17-26(27)32(41)38(33)19-23-9-11-24(12-10-23)31(40)37-15-13-36(14-16-37)25-7-5-4-6-8-25/h4-12,17-18,22H,3,13-16,19-21H2,1-2H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXLRRZJTXCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C27H30N4O4S
  • Molecular Weight : 498.62 g/mol

Structural Features

The compound features a quinazoline core with a piperazine moiety and an acetamide functional group. The presence of sulfur in the dioxole structure suggests potential reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the quinazoline ring, which is known to inhibit various kinases involved in cancer progression. A study demonstrated that quinazoline derivatives could induce apoptosis in cancer cells by activating caspase pathways .

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. For example, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), leading to reduced tumor growth .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates of Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM, suggesting significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent G1 phase arrest and subsequent apoptosis .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50Reference
AntimicrobialPseudomonas aeruginosa16 µg/mL
AnticancerMCF-7 (Breast Cancer)12 µM

Table 2: Structural Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound A (Similar Quinazoline)Quinazoline coreAntimicrobial
Compound B (Piperazine Derivative)Piperazine ringAnticancer
N-(butan-2-yl)-2-{...}Quinazoline + Acetamide + SulfurAntimicrobial, Anticancer

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with quinazoline structures exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance:

  • Inhibition of EGFR : Compounds similar to N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide have shown promise in targeting the epidermal growth factor receptor (EGFR), a critical player in many cancers .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that quinazoline derivatives can inhibit bacterial DNA gyrase and other essential microbial enzymes:

  • Broad-spectrum activity against various bacterial strains.
  • Mechanism of action involves disrupting microbial DNA replication processes .

Therapeutic Potential

Given its multifaceted structure and biological activities, this compound may have applications in:

  • Cancer therapy : As a lead compound for developing new anticancer drugs targeting EGFR and related pathways.
  • Antimicrobial treatments : Potential for development into new antibiotics or antifungal agents targeting resistant strains.
  • Neurological disorders : Due to the piperazine component, it may also be explored for its effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
PMC3309659Identified antimicrobial and anti-inflammatory properties in quinazoline derivatives.
PMC11505673Investigated the role of quinoline hybrids as multi-target agents against cancer and infections.
SciELOExplored enzyme inhibition capabilities of sulfonamide derivatives related to glucose metabolism and neurodegeneration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.